N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide
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Overview
Description
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound that features a complex structure incorporating benzofuran, isoxazole, and methoxyphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide typically involves multiple steps:
Formation of Benzofuran Derivative: The benzofuran moiety can be synthesized through the cyclization of 2-hydroxyphenylacetic acid derivatives under acidic conditions.
Isoxazole Ring Formation: The isoxazole ring can be constructed via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Coupling Reactions: The benzofuran and isoxazole intermediates are then coupled using a suitable linker, often through a nucleophilic substitution reaction.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the isoxazole ring, potentially opening it to form amine derivatives.
Substitution: The methoxyphenoxy group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound is investigated for its potential pharmacological properties. The presence of benzofuran and isoxazole rings suggests possible activity as an enzyme inhibitor or receptor modulator, which could be useful in drug development.
Medicine
In medicine, research focuses on its potential therapeutic applications. Compounds with similar structures have shown promise in treating conditions such as inflammation, cancer, and neurological disorders. Detailed studies are conducted to evaluate its efficacy and safety in preclinical models.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics. Its ability to undergo various chemical reactions makes it a versatile candidate for material science applications.
Mechanism of Action
The mechanism of action of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzofuran and isoxazole rings may facilitate binding to active sites, while the methoxyphenoxy group could enhance solubility and bioavailability. Further research is needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- N-(benzofuran-2-ylmethyl)-2-(2-methoxyphenoxy)acetamide
- N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2-hydroxyphenoxy)acetamide
- N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2-chlorophenoxy)acetamide
Uniqueness
Compared to similar compounds, N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide stands out due to the presence of both benzofuran and isoxazole rings, which may confer unique chemical reactivity and biological activity. The methoxyphenoxy group also provides distinct solubility and pharmacokinetic properties, potentially enhancing its suitability for specific applications.
Properties
IUPAC Name |
N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c1-25-17-8-4-5-9-18(17)26-13-21(24)22-12-15-11-20(28-23-15)19-10-14-6-2-3-7-16(14)27-19/h2-11H,12-13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPNUWNWCCYJMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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